molecular formula C17H19NO2 B5612032 N-(2-ethylphenyl)-3-phenoxypropanamide

N-(2-ethylphenyl)-3-phenoxypropanamide

Cat. No.: B5612032
M. Wt: 269.34 g/mol
InChI Key: BNWBKZRVOXHUFG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-phenoxypropanamide is a propanamide derivative featuring a phenoxy group at the 3-position of the propanamide backbone and a 2-ethylphenyl substituent on the nitrogen atom. The phenoxy group may enhance lipophilicity and aromatic interactions, while the ethyl substituent on the phenyl ring could influence steric and electronic properties compared to simpler N-aryl analogs.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-14-8-6-7-11-16(14)18-17(19)12-13-20-15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWBKZRVOXHUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-phenoxypropanamide typically involves the reaction of 2-ethylphenylamine with 3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanamide oxides, while reduction can produce ethylphenylamine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-3-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Propanamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Propanamide Derivatives
Compound Name N-Substituent Aryl/Functional Group Molecular Formula Molecular Weight (g/mol) Notable Features
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl 6-Methoxynaphthalen-2-yl C₂₂H₂₁ClNO₂ 366.86 Chlorine (electron-withdrawing), methoxynaphthyl (bulky aromatic)
N-(furan-2-ylmethyl)-3-phenylpropanamide Furan-2-ylmethyl Phenyl C₁₄H₁₅NO₂ 229.27 Heterocyclic N-substituent; Rh-catalyzed synthesis
2-[(3-fluorophenyl)amino]-N-phenylpropanamide Phenyl 3-Fluorophenylamino C₁₅H₁₅FN₂O 258.29 Fluorine substituent (enhanced lipophilicity), secondary amine linkage
N-(2-{[1-(3-fluorophenyl)ethyl]amino}ethyl)-2-methylpropanamide Ethylamino-fluorophenyl 2-Methylpropanamide C₁₄H₂₁FN₂O 252.33 Fluorine and ethylamino groups; potential for hydrogen bonding
Key Observations:
  • Electron-Withdrawing Groups : Chlorine (in ) and fluorine (in ) are common in drug design for modulating electronic effects and metabolic stability.
  • Steric Effects : Bulky groups like 6-methoxynaphthalen-2-yl () may hinder rotational freedom, impacting binding affinity in biological targets.

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